

Spectroscopic Data Analysis of 4-Acetylcyclohexene: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetylcyclohexene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **4-Acetylcyclohexene** (CAS No: 7353-76-6), also known as 1-(Cyclohex-3-en-1-yl)ethan-1-one. The document is intended to assist researchers and professionals in drug development and chemical analysis in the structural elucidation and characterization of this compound. The guide details available and expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Data Presentation

While a complete set of publicly available, experimentally verified spectra for **4-Acetylcyclohexene** is limited, this guide compiles the available data and provides expected spectroscopic characteristics based on the compound's structure.

¹H NMR Spectroscopic Data (Predicted)

A complete experimental ¹H NMR spectrum for **4-Acetylcyclohexene** is not readily available in public databases. However, based on the structure, the following proton signals are expected. The chemical shifts (δ) are predicted based on standard values for similar structural motifs.

Protons	Multiplicity	Chemical Shift (δ) ppm (Predicted)
CH ₃ (Acetyl group)	Singlet	~2.1
CH (adjacent to acetyl)	Multiplet	~2.5-2.8
CH ₂ (Aliphatic)	Multiplet	~1.5-2.2
CH=CH (Olefinic)	Multiplet	~5.5-5.8

¹³C NMR Spectroscopic Data

The following table summarizes the available ¹³C NMR data for **4-Acetylcyclohexene**.

Carbon Atom	Chemical Shift (δ) ppm
C=O (Ketone)	~210
CH=CH (Olefinic)	~127, ~125
CH (adjacent to acetyl)	~50
CH ₂ (Aliphatic)	~28, ~25, ~20
CH ₃ (Acetyl group)	~28

Data sourced from PubChem.[\[1\]](#)

Infrared (IR) Spectroscopy Data (Predicted)

Specific experimental IR spectra for **4-Acetylcyclohexene** are not widely published. The predicted significant absorption bands based on its functional groups are listed below.

Functional Group	Wavenumber (cm ⁻¹) (Predicted)
C=O Stretch (Ketone)	1715-1705
C=C Stretch (Alkene)	1650-1640
C-H Stretch (sp ²)	3100-3000
C-H Stretch (sp ³)	3000-2850

Mass Spectrometry (MS) Data

The mass spectrum of **4-Acetylcyclohexene** would show a molecular ion peak and various fragmentation patterns. The key expected fragments are detailed below.

m/z	Interpretation
124	Molecular Ion (M ⁺)
109	[M - CH ₃] ⁺
81	[M - COCH ₃] ⁺
67	[C ₅ H ₇] ⁺ (Cyclopentenyl cation)
43	[CH ₃ CO] ⁺ (Acylium ion) - Often the base peak

Fragmentation data is based on typical mass spectral behavior of acetyl-substituted cycloalkenes.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the analysis of **4-Acetylcyclohexene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

- Dissolve approximately 5-10 mg of **4-Acetylcyclohexene** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

^1H NMR Spectroscopy Protocol:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using a standard single-pulse experiment.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
- Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- Integrate the signals to determine the relative number of protons.

^{13}C NMR Spectroscopy Protocol:

- Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C channel.
- Use a standard proton-decoupled pulse sequence.
- Set an appropriate number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ^{13}C is low.
- Process the FID using a Fourier transform.
- Phase the spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Liquid Sample (Neat) Protocol:

- Ensure the ATR crystal or salt plates (e.g., NaCl) of the FT-IR spectrometer are clean.

- Place a small drop of neat **4-Acetylcyclohexene** liquid onto the center of the ATR crystal or between two salt plates.
- Acquire the background spectrum of the empty accessory.
- Acquire the sample spectrum over a standard range (e.g., 4000-400 cm^{-1}).
- Clean the ATR crystal or salt plates thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

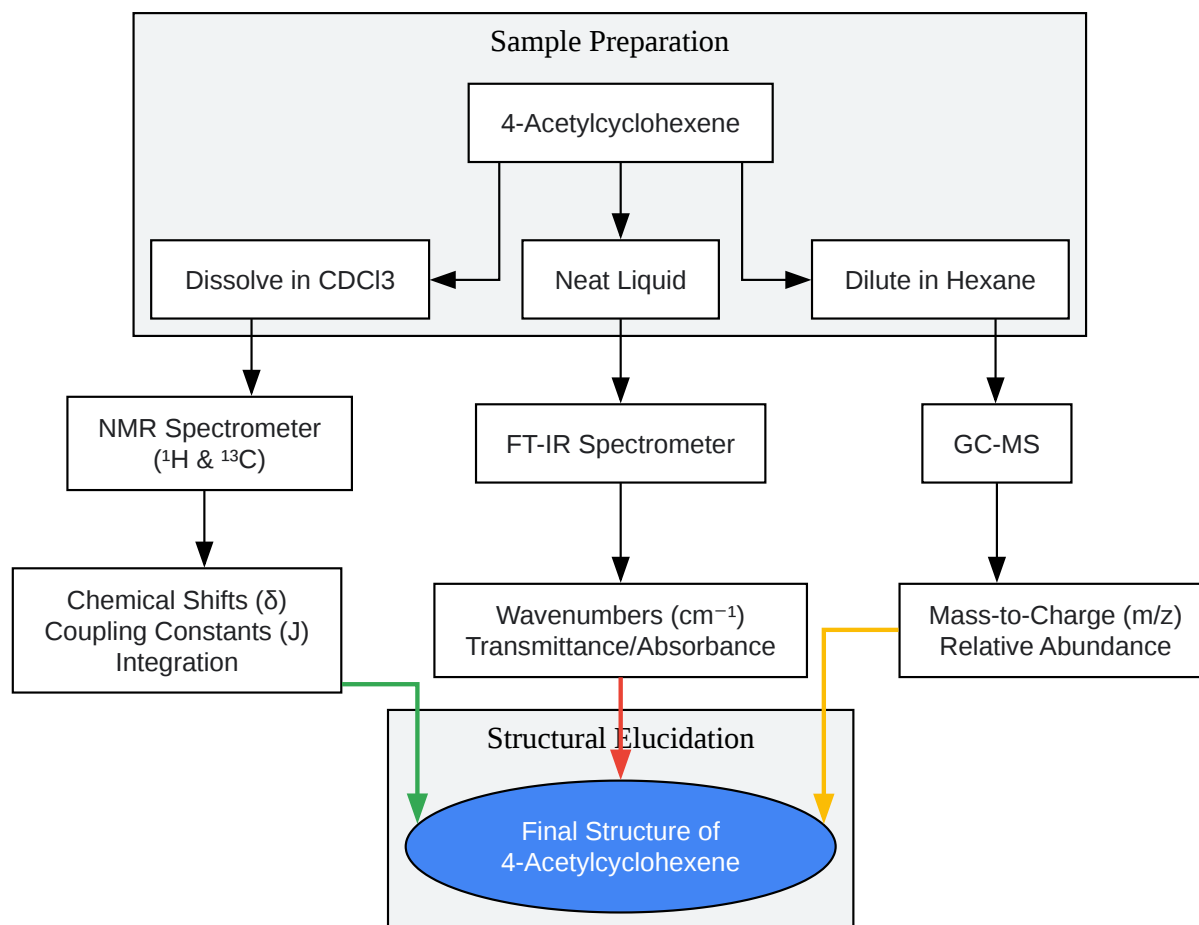
- Prepare a dilute solution of **4-Acetylcyclohexene** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Transfer the solution to a GC vial.

GC-MS Protocol:

- Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to separate compounds based on their boiling points and interactions with the column's stationary phase.
- The separated components elute from the column and enter the mass spectrometer.
- In the ion source (typically using Electron Ionization - EI), the molecules are fragmented.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
- The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Acetylcyclohexene**.



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Caption: Workflow for the spectroscopic analysis of **4-Acetylcyclohexene**.

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References

- 1. 4-Acetylcyclohexene | C₈H₁₂O | CID 239587 - PubChem [pubchem.ncbi.nlm.nih.gov]
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